4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one
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Overview
Description
4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of multiple functional groups, including hydroxyl, keto, and deuterated phenyl groups. The deuterium atoms in the phenyl ring make this compound particularly interesting for research purposes, as they can provide insights into reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one typically involves multi-step organic reactions. One common approach is to start with a chromen-2-one scaffold and introduce the hydroxyl and keto groups through selective functionalization reactions. The deuterated phenyl group can be incorporated using deuterated reagents in the presence of catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the keto group can produce secondary alcohols.
Scientific Research Applications
4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The deuterated phenyl group can affect the compound’s metabolic stability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-[1-hydroxy-3-oxo-2-phenyl-1-phenylbutyl]chromen-2-one: Similar structure but without deuterium atoms.
4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]coumarin: Similar structure with a coumarin scaffold.
Uniqueness
The presence of deuterium atoms in 4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one makes it unique compared to other similar compounds. Deuterium can influence the compound’s physical and chemical properties, such as its reaction rates and metabolic pathways, providing valuable insights for research and development.
Properties
Molecular Formula |
C25H20O5 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C25H20O5/c1-16(26)21(17-10-4-2-5-11-17)25(29,18-12-6-3-7-13-18)22-23(27)19-14-8-9-15-20(19)30-24(22)28/h2-15,21,27,29H,1H3/i2D,4D,5D,10D,11D |
InChI Key |
LVCSWLHWCSUYKD-COTXDTRDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C)C(C2=CC=CC=C2)(C3=C(C4=CC=CC=C4OC3=O)O)O)[2H])[2H] |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=C(C4=CC=CC=C4OC3=O)O)O |
Origin of Product |
United States |
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